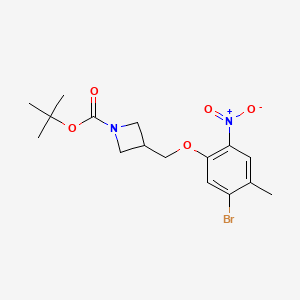

tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is a nitroaromatic azetidine derivative featuring a tert-butyl carbamate-protected azetidine ring linked to a substituted phenoxy group. The phenoxy moiety contains bromo (Br), methyl (CH₃), and nitro (NO₂) substituents at positions 5, 4, and 2, respectively.

Properties

Molecular Formula |

C16H21BrN2O5 |

|---|---|

Molecular Weight |

401.25 g/mol |

IUPAC Name |

tert-butyl 3-[(5-bromo-4-methyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C16H21BrN2O5/c1-10-5-13(19(21)22)14(6-12(10)17)23-9-11-7-18(8-11)15(20)24-16(2,3)4/h5-6,11H,7-9H2,1-4H3 |

InChI Key |

YRNOPAZPDDNQQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Nitration: The addition of a nitro group to the aromatic ring.

Azetidine Formation: The construction of the azetidine ring.

Esterification: The formation of the tert-butyl ester.

Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and appropriate catalysts for ring formation and esterification.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance. This might include the use of continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azetidine ring.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: In the study of biological pathways and interactions.

Medicine: Potential use in drug development and as a pharmacophore.

Industry: As an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The brominated aromatic ring and nitro group could play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- Bromo and nitro groups (as in the target compound) enhance electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl groups (e.g., 4-methyl in the target) provide steric hindrance and modulate lipophilicity, impacting bioavailability .

- Formyl analogs () are versatile intermediates for Schiff base formation or reductive amination .

Synthetic Yields :

- Pyrazole-containing analogs (e.g., 5c–5f in ) show yields ranging from 29% to 80%, influenced by steric and electronic effects of substituents .

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate () is synthesized with high purity (≥95%), reflecting optimized bromination protocols .

Physicochemical Properties :

- Nitro-substituted compounds (e.g., target compound, –11) exhibit higher molecular weights (~278–336 g/mol) compared to aliphatic bromo derivatives (264 g/mol) .

- LogP values for bromoethyl analogs (: iLOGP = 1.3) suggest moderate lipophilicity, whereas nitroaromatic derivatives may have higher LogP due to aromatic rings .

Reactivity and Applications :

- The target compound’s bromo substituent enables further functionalization (e.g., Pd-catalyzed couplings), similar to 4-bromopyrazole derivatives in .

- Azetidine esters (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, ) serve as precursors for bioactive molecules via ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.